molecular formula C21H34N2O2S B12249344 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide

Cat. No.: B12249344
M. Wt: 378.6 g/mol
InChI Key: SRYZILBCKZJQCH-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of morpholine, thiane, and adamantane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane-1-carboxylic acid with thiane derivatives, followed by the introduction of the morpholine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts specific physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H34N2O2S

Molecular Weight

378.6 g/mol

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H34N2O2S/c24-19(20-12-16-9-17(13-20)11-18(10-16)14-20)22-15-21(1-7-26-8-2-21)23-3-5-25-6-4-23/h16-18H,1-15H2,(H,22,24)

InChI Key

SRYZILBCKZJQCH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCOCC5

Origin of Product

United States

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